molecular formula C19H22O6 B1253314 1,7-Bis(3,4-dihydroxyphenyl)-5-hydroxyheptan-3-one

1,7-Bis(3,4-dihydroxyphenyl)-5-hydroxyheptan-3-one

Cat. No. B1253314
M. Wt: 346.4 g/mol
InChI Key: MVIYWFBLVAFZID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-Bis(3,4-dihydroxyphenyl)-5-hydroxyheptan-3-one is a natural product found in Alnus japonica, Alnus serrulatoides, and other organisms with data available.

Scientific Research Applications

Antioxidant Properties

1,7-Bis(3,4-dihydroxyphenyl)-5-hydroxyheptan-3-one, along with other diarylheptanoids, has been isolated from various plants like alder trees and Saxifraga tangutica. These compounds have shown significant antioxidant properties. For instance, Ponomarenko et al. (2014) elucidated the antioxidant activity of these diarylheptanoids using assays such as DPPH and ABTS(+) radical scavenging, and the ORAC assay, demonstrating their capacity to protect against oxidative degradation (Ponomarenko et al., 2014). Additionally, Zhou et al. (2007) explored the antioxidant activities of diarytheptanoids, assessing their ability to scavenge free radicals and superoxide anion radicals (Zhou et al., 2007).

Cytotoxic and Anti-inflammatory Effects

Several studies have investigated the cytotoxic and anti-inflammatory effects of diarylheptanoids. Choi et al. (2008) examined the cytotoxic activities of diarylheptanoids from Alnus japonica on various human and mouse cancer cell lines, indicating their potential in cancer research (Choi et al., 2008). Hu and Wang (2011) isolated two diarylheptanoids from the bark of Alnus hirsuta, showing significant antioxidative activity and anti-inflammatory effects, which could be useful in pharmaceutical applications for alleviating oxidative stress (Hu & Wang, 2011).

Neuroprotective Activity

Diarylheptanoids have also been studied for their neuroprotective activity. Jirásek et al. (2014) synthesized various diarylheptanoids to evaluate their protective activity against glutamate-induced neuronal cell death, identifying structural motifs responsible for neuroprotective effects in vitro (Jirásek et al., 2014).

Role in Radical Scavenging

Feng and Liu (2009) aimed to clarify the antioxidant abilities of phenolic and enolic hydroxyl groups in curcumin, a compound structurally similar to 1,7-Bis(3,4-dihydroxyphenyl)-5-hydroxyheptan-3-one, indicating its significant role in scavenging radicals (Feng & Liu, 2009).

properties

IUPAC Name

1,7-bis(3,4-dihydroxyphenyl)-5-hydroxyheptan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O6/c20-14(5-1-12-3-7-16(22)18(24)9-12)11-15(21)6-2-13-4-8-17(23)19(25)10-13/h3-4,7-10,14,20,22-25H,1-2,5-6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIYWFBLVAFZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(CC(=O)CCC2=CC(=C(C=C2)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301229577
Record name 1,7-Bis(3,4-dihydroxyphenyl)-5-hydroxy-3-heptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301229577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hirsutal

CAS RN

93604-02-5
Record name 1,7-Bis(3,4-dihydroxyphenyl)-5-hydroxy-3-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93604-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,7-Bis(3,4-dihydroxyphenyl)-5-hydroxy-3-heptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301229577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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